4'-Aminobenzanilide

Overview

Description

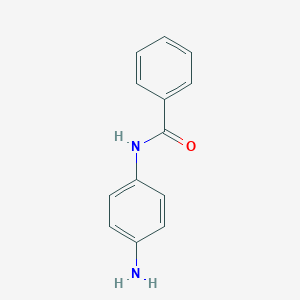

4’-Aminobenzanilide, also known as N-(4-aminophenyl)benzamide, is an organic compound with the molecular formula C13H12N2O. It is a pale cream to gray powder that is soluble in dimethyl sulfoxide and methanol. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .

Mode of Action

It is known to have anticonvulsant properties , suggesting it may interact with neuronal targets, but the exact mechanism remains unclear.

Pharmacokinetics

It is known to be soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

It is known to have anticonvulsant properties , suggesting it may have effects on neuronal activity, but the exact cellular and molecular changes induced by this compound remain unclear.

Action Environment

It is recommended to store the compound in a cool, dry place in a well-sealed container, away from oxidizing agents , indicating that exposure to moisture, heat, and certain chemical substances may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

4’-Aminobenzanilide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, 4’-Aminobenzanilide has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 4’-Aminobenzanilide to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 4’-Aminobenzanilide on various types of cells and cellular processes are diverse. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Aminobenzanilide can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 4’-Aminobenzanilide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4’-Aminobenzanilide binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. This compound can inhibit the activity of enzymes such as cytochrome P450, resulting in altered metabolic pathways and reduced production of certain metabolites. Additionally, 4’-Aminobenzanilide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminobenzanilide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 4’-Aminobenzanilide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 4’-Aminobenzanilide can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 4’-Aminobenzanilide vary with different dosages in animal models. At low doses, 4’-Aminobenzanilide may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4’-Aminobenzanilide can result in toxic or adverse effects, including liver and kidney damage, oxidative stress, and apoptosis .

Metabolic Pathways

4’-Aminobenzanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels. The involvement of 4’-Aminobenzanilide in these pathways can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 4’-Aminobenzanilide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 4’-Aminobenzanilide can be transported to different cellular compartments, where it exerts its effects. The localization and accumulation of 4’-Aminobenzanilide can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 4’-Aminobenzanilide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4’-Aminobenzanilide may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of 4’-Aminobenzanilide can also influence its interactions with enzymes and proteins, as well as its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Aminobenzanilide can be synthesized through the reaction of 4-nitrobenzanilide with reducing agents such as iron powder and hydrochloric acid. The reaction involves the reduction of the nitro group to an amino group under acidic conditions. The general reaction scheme is as follows:

4-nitrobenzanilide+Fe+HCl→4’-Aminobenzanilide+FeCl3+H2O

Industrial Production Methods

In industrial settings, the synthesis of 4’-Aminobenzanilide often involves the catalytic hydrogenation of 4-nitrobenzanilide using palladium on carbon as a catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Aminobenzanilide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more complex amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitrobenzanilide and nitrosobenzanilide.

Reduction: Complex amines and aniline derivatives.

Substitution: Various substituted benzanilides and sulfonamides.

Scientific Research Applications

4’-Aminobenzanilide is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential anticonvulsant properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- 4-Aminobenzonitrile

- 2-Aminobenzonitrile

- 3-Aminobenzonitrile

Comparison

4’-Aminobenzanilide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds like 4-Aminobenzonitrile, it has a benzamide group that enhances its reactivity and versatility in synthetic applications .

Biological Activity

4'-Aminobenzanilide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including anticancer properties, anticonvulsant effects, and its role as a histone deacetylase (HDAC) inhibitor. The following sections detail the synthesis, characterization, and evaluation of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of aniline derivatives with benzoic acid or its derivatives. The general structure can be represented as follows:

This compound features an amine group at the para position relative to the benzamide, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an HDAC inhibitor. A series of derivatives showed promising results in inhibiting human HDAC1, with IC50 values in the low nanomolar range. For instance, compounds derived from linking this compound to various amino acid amides demonstrated significant selectivity and potency compared to standard HDAC inhibitors like MS-275 .

Table 1: HDAC Inhibition Activity of this compound Derivatives

| Compound | IC50 (nM) | Selectivity Profile |

|---|---|---|

| This compound | 25 | High |

| MS-275 | 50 | Moderate |

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by certain derivatives of this compound. A study evaluated a series of ring-alkylated aniline derivatives and found that some compounds displayed significant anticonvulsant effects in animal models. The results indicated that these compounds could potentially serve as new therapeutic agents for epilepsy .

Table 2: Anticonvulsant Activity of 4'-Aminobenzanilides

| Compound | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Compound A | 30 | 80 |

| Compound B | 50 | 65 |

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against various cancer cell lines, including human malignant melanoma (A375) and fibroblast (BJ) cell lines. The MTT assay revealed that at a concentration of 30 µM, several derivatives maintained high cell viability while exhibiting slight growth inhibition in cancer cells .

Table 3: Antiproliferative Effects on Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A375 | 10 | 90 |

| A375 | 30 | 70 |

| BJ | 10 | 95 |

| BJ | 30 | 85 |

The mechanism by which this compound exerts its biological effects appears to involve modulation of epigenetic factors through HDAC inhibition. This action leads to alterations in gene expression associated with cell proliferation and apoptosis pathways, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Case Study on HDAC Inhibition : A recent study demonstrated that derivatives of this compound were able to significantly reduce tumor growth in xenograft models when administered at doses correlating with their IC50 values in vitro.

- Anticonvulsant Efficacy : Another case study reported the successful use of selected aminobenzanilides in reducing seizure frequency in rodent models, suggesting a mechanism involving GABAergic pathways.

Properties

IUPAC Name |

N-(4-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTFJYUWPUKXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066228 | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17625-83-1 | |

| Record name | N-(4-Aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17625-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017625831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.